

Ddr1-IN-8: A Comparative Analysis of Selectivity Against Receptor Tyrosine Kinases

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Compound of Interest		
Compound Name:	Ddr1-IN-8	
Cat. No.:	B12389054	Get Quote

For researchers, scientists, and drug development professionals, the Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling therapeutic target in oncology and inflammatory diseases. **Ddr1-IN-8** is a potent small molecule inhibitor of DDR1. This guide provides a comparative analysis of the selectivity of **Ddr1-IN-8** against other receptor tyrosine kinases, supported by available experimental data and detailed methodologies.

Introduction to Ddr1-IN-8

Ddr1-IN-8, also identified as compound 7s, is a potent inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2). Biochemical analyses have demonstrated its efficacy in inhibiting these collagen-activated receptor tyrosine kinases.[1] Understanding the selectivity profile of **Ddr1-IN-8** is crucial for predicting its therapeutic window and potential off-target effects.

Kinase Selectivity Profile of Ddr1-IN-8

Published data indicates that **Ddr1-IN-8** is a potent inhibitor of both DDR1 and DDR2. The half-maximal inhibitory concentration (IC50) values have been determined to be 45 nM for DDR1 and 126 nM for DDR2.

While the primary research highlights its potent activity against DDR1/2, it also emphasizes that **Ddr1-IN-8** maintains selectivity against other kinases.[1] However, a comprehensive, publicly available dataset quantifying the inhibitory activity of **Ddr1-IN-8** against a broad panel of receptor tyrosine kinases is not readily available in the reviewed literature. For a direct



comparison, the selectivity of a different, well-characterized DDR1 inhibitor, DDR1-IN-1, is often referenced. DDR1-IN-1 has been profiled against a large panel of kinases, demonstrating a high degree of selectivity for DDR1.

To provide a comprehensive comparison for researchers, the following table includes the known IC50 values for **Ddr1-IN-8** and, for comparative context, data for other common receptor tyrosine kinase inhibitors that have been evaluated against DDR1.

Comparative Inhibitory Activity

Kinase Target	Ddr1-IN-8 IC50 (nM)	Dasatinib IC50 (nM)	lmatinib IC50 (nM)	Nilotinib IC50 (nM)
DDR1	45	1.3	38	21
DDR2	126	1.6	30	20
ABL1	Data not available	<1	37	22
c-KIT	Data not available	<1	140	120
PDGFRα	Data not available	11	79	69
PDGFRβ	Data not available	15	28	58
SRC	Data not available	<1	>10,000	>10,000
VEGFR2	Data not available	8	760	1,380

Note: Data for Dasatinib, Imatinib, and Nilotinib are provided for comparative purposes to illustrate the selectivity landscape of kinase inhibitors that also target DDR1. The absence of data for **Ddr1-IN-8** against other kinases in this table reflects the limitations of currently available public information.



Experimental Protocols

The determination of the IC50 values for **Ddr1-IN-8** was conducted using a biochemical kinase assay. While the specific protocol for **Ddr1-IN-8** from the primary publication is not fully detailed here, a general methodology for such an assay is provided below. This protocol is representative of standard in vitro kinase inhibition assays.

General In Vitro Kinase Inhibition Assay Protocol

This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

- Recombinant human kinase (e.g., DDR1, DDR2)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP (Adenosine triphosphate)
- Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)
- Test compound (Ddr1-IN-8) serially diluted in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: A serial dilution of Ddr1-IN-8 is prepared in DMSO, typically starting from a high concentration (e.g., 100 μM) and performing 3-fold or 10-fold dilutions.
- Reaction Setup:



- \circ Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the kinase and substrate mixture in kinase buffer to each well.
- Initiate the kinase reaction by adding ATP to each well. The final ATP concentration is typically at or near the Km value for the specific kinase.
- Incubation: The reaction plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).

Detection:

• The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves two steps: first, adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

Data Analysis:

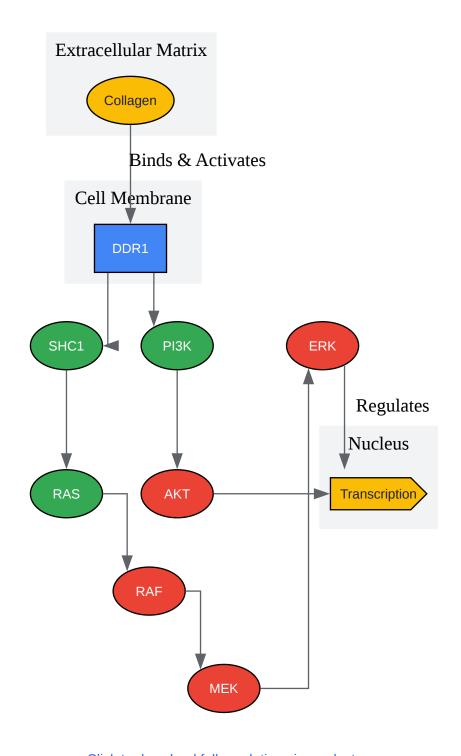
- The luminescence signal is measured using a plate reader.
- The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle control.
- The IC50 value is determined by fitting the concentration-response data to a fourparameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathways

To understand the context of **Ddr1-IN-8**'s activity, it is important to visualize the signaling pathways of its primary targets, DDR1 and other receptor tyrosine kinases.

DDR1 Signaling Pathway



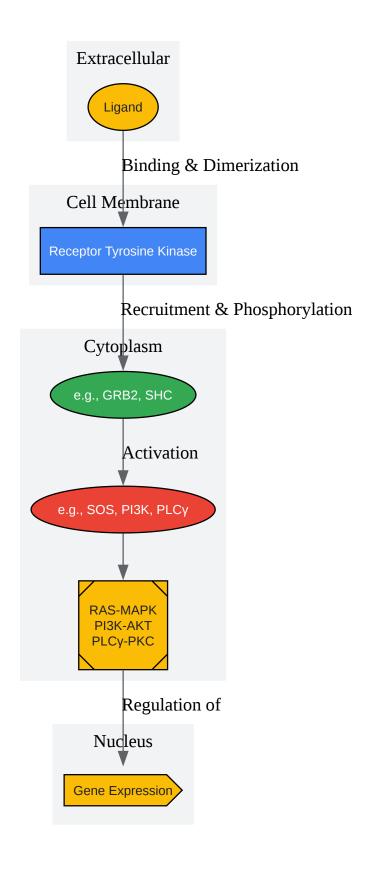


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Caption: Simplified DDR1 signaling pathway upon collagen binding.

General Receptor Tyrosine Kinase (RTK) Signaling Pathway





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Caption: Generalized signaling pathway for receptor tyrosine kinases.



Conclusion

Ddr1-IN-8 is a potent inhibitor of DDR1 and DDR2. While described as selective, detailed public data on its activity against a wider range of receptor tyrosine kinases is needed for a complete comparative analysis. The provided experimental protocol offers a standard method for researchers to independently assess the selectivity of **Ddr1-IN-8** and other kinase inhibitors. The signaling pathway diagrams offer a visual context for understanding the mechanism of action of DDR1 and other RTK inhibitors. Further research and publication of comprehensive selectivity data for **Ddr1-IN-8** will be invaluable to the scientific community for its continued evaluation as a therapeutic candidate.

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References

- 1. Design, synthesis, and biological evaluation of novel discoidin domain receptor inhibitors for the treatment of lung adenocarcinoma and pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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